molecular formula C6H10O3S B022563 1-(1,1-Dioxothiolan-2-yl)ethanone CAS No. 101457-57-2

1-(1,1-Dioxothiolan-2-yl)ethanone

Cat. No. B022563
M. Wt: 162.21 g/mol
InChI Key: MTVQHFPAKJKTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxothiolan-2-yl)ethanone, also known as Acetone Sulfide, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound has several applications in different fields of research, including biochemistry, pharmacology, and environmental science.

Mechanism Of Action

The mechanism of action of 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide is not well understood. However, it is believed to act as a sulfhydryl-reactive compound, which can react with sulfhydryl groups in proteins and enzymes, leading to their inactivation.

Biochemical And Physiological Effects

1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor, which can be irritating to researchers, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the investigation of its potential applications in medicine, including its use as a chemotherapeutic agent. Additionally, further studies are needed to understand its mechanism of action and its effects on different biological systems.

Synthesis Methods

1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide can be synthesized through various methods, including the reaction of acetone with hydrogen sulfide gas, oxidation of thiol compounds, and the reaction of acetone with sulfur. The most commonly used method for the synthesis of 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide is the reaction of acetone with hydrogen sulfide gas in the presence of a catalyst.

Scientific Research Applications

1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has several applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of thiol-containing compounds. It is also used as a sulfide source in the synthesis of metal sulfide nanoparticles.

properties

CAS RN

101457-57-2

Product Name

1-(1,1-Dioxothiolan-2-yl)ethanone

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

1-(1,1-dioxothiolan-2-yl)ethanone

InChI

InChI=1S/C6H10O3S/c1-5(7)6-3-2-4-10(6,8)9/h6H,2-4H2,1H3

InChI Key

MTVQHFPAKJKTQC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCS1(=O)=O

Canonical SMILES

CC(=O)C1CCCS1(=O)=O

synonyms

Ethanone, 1-(tetrahydro-1,1-dioxido-2-thienyl)- (9CI)

Origin of Product

United States

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